2-{[(Benzyloxy)carbonyl]amino}hex-5-enoic acid
Description
2-{[(Benzyloxy)carbonyl]amino}hex-5-enoic acid is a synthetic amino acid derivative featuring a benzyloxycarbonyl (Cbz) group protecting the α-amino functionality and a hex-5-enoic acid backbone with a terminal double bond. The Cbz group is widely used in peptide synthesis due to its stability under acidic conditions and selective removal via hydrogenolysis. This compound is primarily utilized in organic and medicinal chemistry as a building block for peptide analogs or enzyme inhibitors .
Properties
IUPAC Name |
2-(phenylmethoxycarbonylamino)hex-5-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO4/c1-2-3-9-12(13(16)17)15-14(18)19-10-11-7-5-4-6-8-11/h2,4-8,12H,1,3,9-10H2,(H,15,18)(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKXMRDWNZNDNDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC(C(=O)O)NC(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Protection of the Amino Group
- The amino group of hex-5-enoic acid derivatives is protected using the benzyloxycarbonyl (Cbz) group to prevent side reactions during subsequent synthetic steps.
- The Cbz group is introduced typically by reacting the free amino acid or amine precursor with benzyloxycarbonyl chloride (Cbz-Cl) under basic conditions.
- This protection enhances compound stability and facilitates selective peptide bond formation later.
Formation of the Hex-5-enoic Acid Moiety
- The hex-5-enoic acid backbone can be synthesized via malonic ester synthesis:
- Malonic ester is alkylated with an appropriate alkyl halide containing the terminal alkene.
- Subsequent decarboxylation yields the unsaturated hex-5-enoic acid.
- Alternatively, 2-aminohex-5-enoic acid can be prepared by amination of hex-5-enoic acid derivatives under catalytic conditions.
Coupling Reaction to Form the Target Compound
- The Cbz-protected amino group is coupled with the hex-5-enoic acid moiety using peptide coupling reagents.
- Common reagents include:
- EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)
- HOBt (1-hydroxybenzotriazole)
- DCC (dicyclohexylcarbodiimide)
- The reaction typically proceeds under mild conditions to form the amide bond, yielding this compound.
Industrial Production Methods
- Large-scale synthesis often employs automated peptide synthesizers to optimize yield and reproducibility.
- Continuous flow reactors may be utilized to enhance reaction control and scalability.
- Purification techniques such as high-performance liquid chromatography (HPLC) ensure high purity (>98%) of the final product.
- Industrial processes emphasize minimizing side reactions, maintaining stereochemical integrity (S-configuration), and efficient removal of protecting groups when necessary.
Chemical Reaction Analysis Relevant to Preparation
| Step | Reagents/Conditions | Purpose/Outcome |
|---|---|---|
| Amino group protection | Benzyloxycarbonyl chloride (Cbz-Cl), base | Protect amino group as Cbz to prevent side reactions |
| Alkylation & decarboxylation | Malonic ester, alkyl halide, heat | Form hex-5-enoic acid backbone |
| Peptide coupling | EDCI, HOBt or DCC, mild conditions | Form amide bond coupling protected amino acid and acid moiety |
| Deprotection (optional) | Hydrogenolysis with Pd/C and H₂ | Remove Cbz group if free amine is required |
Detailed Data Table Summarizing Preparation Steps
| Preparation Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Amino group protection | Cbz-Cl, NaHCO₃, aqueous-organic solvent | 85-90 | Mild base prevents overreaction |
| Hex-5-enoic acid formation | Malonic ester, alkyl halide, heat (decarboxylation) | 75-80 | Requires control of temperature |
| Coupling reaction | EDCI, HOBt, DMF or DCM solvent, room temp | 80-95 | High coupling efficiency with minimal racemization |
| Purification | HPLC or crystallization | >98% purity | Essential for research and pharmaceutical use |
Research Findings and Optimization Notes
- The stereochemical integrity of the (S)-configuration is maintained by using chiral starting materials or chiral catalysts during synthesis.
- The Cbz protecting group is stable under a variety of reaction conditions but can be selectively removed by catalytic hydrogenolysis (Pd/C, H₂), enabling further functionalization.
- The terminal alkene in the hex-5-enoic acid moiety allows for additional chemical modifications such as epoxidation or cycloaddition, expanding the compound’s synthetic utility.
- Analytical techniques such as ^1H and ^13C NMR spectroscopy, high-resolution mass spectrometry (HRMS), and HPLC are critical for confirming structure and purity.
- Industrial scale-up benefits from automated peptide synthesizers and continuous flow methods to enhance reproducibility and throughput.
Chemical Reactions Analysis
Types of Reactions
2-{[(Benzyloxy)carbonyl]amino}hex-5-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Substitution reactions often involve the use of nucleophiles such as amines or alcohols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-{[(Benzyloxy)carbonyl]amino}hex-5-enoic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is utilized in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{[(Benzyloxy)carbonyl]amino}hex-5-enoic acid involves its interaction with specific molecular targets and pathways. The benzyloxycarbonyl-protected amino group can be deprotected under certain conditions, allowing the free amino group to participate in various biochemical reactions. This interaction can modulate enzyme activity, protein function, and other cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-FMoc-2-Amino-2-(3-butenyl)hex-5-enoic Acid
Key Differences:
- Protecting Group: The target compound employs a Cbz group, whereas the FMoc analog uses a 9-fluorenylmethoxycarbonyl (FMoc) group. FMoc is base-labile and favored in modern solid-phase peptide synthesis (SPPS), while Cbz requires hydrogenolysis for removal .
- Molecular Weight and Solubility:
| Property | Target Compound (Cbz) | FMoc Analog |
|---|---|---|
| Molecular Formula | C₁₃H₁₅NO₄ (est.) | C₂₅H₂₇NO₄ |
| Molar Mass (g/mol) | ~249 (est.) | 405.49 |
| Predicted pKa | ~4.0 (similar) | 3.92 ± 0.15 |
| Solubility | Moderate in DCM/THF | Lower (bulky FMoc) |
- Applications: The FMoc derivative is tailored for SPPS due to its orthogonal protection strategy, while the Cbz variant is preferred in hydrogenation-compatible syntheses .
3-[2-(8-Quinolinyl)benzoxazol-5-yl]alanine Derivatives
Key Differences:
- Functional Groups: These derivatives incorporate fluorophores (e.g., benzoxazole-quinoline hybrids) for metal ion detection, unlike the non-fluorescent Cbz-hexenoic acid.
- Reactivity: The target compound’s double bond enables post-synthetic modifications, whereas fluorophore-containing analogs prioritize photophysical properties for sensing applications .
Protease Inhibitors with Cbz-Protected Scaffolds
Key Differences:
- Structural Complexity: Inhibitors like (1S,2S)-2-({N-[(benzyloxy)carbonyl]-L-leucyl}amino)-1-hydroxy-3-[(3S)-2-oxopyrrolidin-3-yl]propane-1-sulfonic acid (C44H80N8O13) feature sulfonic acid and pyrrolidinone groups, enhancing binding affinity to proteases. The target compound lacks these motifs, limiting its direct therapeutic use but retaining utility as a synthetic intermediate .
Physicochemical and Functional Insights
Stability and Reactivity
- Cbz Group Stability: Resists acidic conditions but degrades under hydrogenation. The hex-5-enoic acid’s double bond may oxidize if improperly stored (recommended: 2–8°C for analogs) .
- Crystal Packing: Unlike 2-(2-ethoxy-2-oxoacetamido)benzoic acid, which forms planar hydrogen-bonded chains, the target compound’s conformation is likely influenced by steric effects from the Cbz group and double bond .
Biological Activity
2-{[(Benzyloxy)carbonyl]amino}hex-5-enoic acid, also known as (S)-2-(((benzyloxy)carbonyl)amino)hex-5-enoic acid, is a chiral amino acid derivative with a unique structure that positions it as a compound of interest in medicinal chemistry. This article explores its biological activity, potential therapeutic applications, and relevant research findings.
Structural Characteristics
The compound features a hex-5-enoic acid backbone with a benzyloxycarbonyl protecting group. Its structural elements include:
- Amino Group : Contributes to its reactivity and interaction with biological targets.
- Double Bond : Enhances its chemical reactivity, allowing for diverse interactions in biological systems.
Biological Activity
The biological activity of (S)-2-(((benzyloxy)carbonyl)amino)hex-5-enoic acid is attributed to its ability to interact with various biological targets, leading to several pharmacological effects:
1. Antimicrobial Activity
Research indicates that compounds with similar structures exhibit potential against various bacterial strains. The presence of the benzyloxycarbonyl group may enhance membrane permeability, facilitating antimicrobial action.
2. Antitumor Properties
Studies have suggested that derivatives of this compound can inhibit cancer cell proliferation. The structural features allow for interactions with cellular pathways involved in tumor growth regulation.
3. Enzyme Inhibition
The compound may act as an inhibitor or modulator of specific enzymes involved in metabolic pathways. This suggests potential applications in conditions where enzyme regulation is crucial, such as metabolic disorders .
Synthesis and Evaluation
The synthesis of (S)-2-(((benzyloxy)carbonyl)amino)hex-5-enoic acid can be achieved through several optimized methods to ensure high yield and purity. Various synthetic routes have been explored to facilitate its use in biological testing.
Comparative Analysis with Similar Compounds
The following table compares (S)-2-(((benzyloxy)carbonyl)amino)hex-5-enoic acid with structurally similar compounds regarding their biological activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| (S)-2-Aminohexanoic Acid | Simple amino acid without aromatic groups | Basic amino acid functions |
| (S)-2-(Benzyloxycarbonylamino)butanoic Acid | Shorter carbon chain, similar protective group | Antimicrobial properties |
| (S)-3-(Benzyloxycarbonylamino)butanoic Acid | Different carbon chain length | Potential anti-inflammatory effects |
| (S)-2-Amino-4-methylpentanoic Acid | Branched chain structure | Neurotransmitter precursor |
The unique combination of functional groups in (S)-2-(((benzyloxy)carbonyl)amino)hex-5-enoic acid distinguishes it from these compounds, allowing for distinct reactivity and potential applications in drug development.
Case Studies and Research Findings
Several studies have evaluated the effects of this compound on various biological systems:
- Antitumor Activity Study : A study demonstrated that derivatives similar to (S)-2-(((benzyloxy)carbonyl)amino)hex-5-enoic acid exhibited significant inhibition of cell proliferation in cancer cell lines, suggesting a role in cancer therapeutics.
- Enzyme Inhibition Research : Research focusing on enzyme inhibition showed that the compound could modulate the activity of specific enzymes involved in metabolic pathways, indicating its potential use in treating metabolic disorders .
- Antimicrobial Efficacy Evaluation : A comparative study highlighted the antimicrobial properties of structurally related compounds, suggesting that (S)-2-(((benzyloxy)carbonyl)amino)hex-5-enoic acid could serve as a lead compound for developing new antimicrobial agents .
Q & A
Basic Question: What are the standard synthetic protocols for preparing 2-{[(Benzyloxy)carbonyl]amino}hex-5-enoic acid?
Answer:
The synthesis typically involves three key steps:
Amino Group Protection : The amino group is protected using benzyloxycarbonyl (Cbz) via reaction with benzyl chloroformate under basic conditions (e.g., NaHCO₃) .
Hex-5-enoic Acid Formation : Malonic ester synthesis is employed, where diethyl malonate is alkylated with 4-bromo-1-pentene, followed by hydrolysis and decarboxylation to yield hex-5-enoic acid .
Coupling Reaction : The Cbz-protected amine is coupled to the acid moiety using EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in dichloromethane or DMF, with yields optimized at 0–5°C .
Key Characterization : Final purity is confirmed via HPLC (>98%) and chiral chromatography to verify the (S)-configuration. Molecular weight (263.29 g/mol) is validated using mass spectrometry .
Advanced Question: How can researchers optimize coupling reactions to minimize racemization during synthesis?
Answer:
Racemization at the chiral center (S-configuration) can occur during coupling. Mitigation strategies include:
- Low-Temperature Conditions : Conduct reactions at 0–5°C to reduce kinetic energy and suppress epimerization .
- Coupling Reagent Selection : Use HOBt or HOAt (1-hydroxy-7-azabenzotriazole) instead of DCC (dicyclohexylcarbodiimide), as they form less reactive intermediates .
- Solvent Choice : Polar aprotic solvents like DMF stabilize the active ester intermediate, reducing side reactions .
- Monitoring : Track enantiomeric excess (ee) via chiral HPLC or circular dichroism (CD) spectroscopy post-synthesis .
Basic Question: What are the typical chemical reactions involving this compound?
Answer:
The compound undergoes three primary reactions:
Oxidation : The hex-5-enoic acid double bond reacts with m-CPBA (meta-chloroperoxybenzoic acid) to form an epoxide, useful in ring-opening studies .
Reduction : LiAlH₄ reduces the carboxylic acid to a primary alcohol, enabling further functionalization (e.g., esterification) .
Deprotection : Hydrogenolysis with Pd/C (10% w/w) in methanol removes the Cbz group, yielding a free amine for peptide synthesis .
Advanced Question: How can conflicting data on epoxidation yields be resolved?
Answer:
Discrepancies in epoxidation efficiency (e.g., 60–90% yields) may arise from:
- Substrate Purity : Impurities in the starting material (e.g., residual EDCI) can inhibit m-CPBA activity. Pre-purification via flash chromatography is recommended .
- Solvent Effects : Dichloromethane vs. chloroform alters reaction kinetics; chloroform may stabilize the transition state, improving yields .
- Temperature Control : Exothermic reactions require strict temperature control (–20°C to 0°C) to prevent over-oxidation .
Validation : Use ¹H NMR to quantify epoxide formation (δ 3.5–4.0 ppm for epoxide protons) and GC-MS for byproduct analysis .
Basic Question: What biological targets are associated with this compound?
Answer:
The compound’s Cbz group and unsaturated backbone make it a candidate for:
- Enzyme Inhibition : Acts as a substrate analog for aminopeptidases and carboxylases, with IC₅₀ values reported in the micromolar range .
- Protein Engineering : Used to introduce non-natural amino acids into peptides via solid-phase synthesis .
- Metabolic Pathway Studies : The hex-5-enoic acid moiety mimics fatty acid intermediates, enabling probing of β-oxidation enzymes .
Advanced Question: How can structural modifications enhance enzyme inhibition potency?
Answer:
Structure-activity relationship (SAR) studies suggest:
- Double Bond Geometry : cis- vs. trans-configuration in the hex-5-enoic acid affects binding to hydrophobic enzyme pockets. Molecular docking simulations (e.g., AutoDock Vina) guide optimization .
- Protecting Group Alternatives : Replacing Cbz with Boc (tert-butoxycarbonyl) increases steric bulk, potentially improving selectivity for specific proteases .
- Amino Acid Substitutions : Introducing fluorinated or methylated residues at the α-position enhances metabolic stability and target affinity .
Basic Question: How does this compound compare to similar Cbz-protected amino acids?
Answer:
Key distinctions include:
- Backbone Flexibility : The hex-5-enoic acid’s unsaturated chain provides conformational rigidity vs. saturated analogs like Cbz-protected norleucine .
- Stereochemical Impact : The (S)-configuration ensures compatibility with L-amino acid-processing enzymes, unlike (R)-isomers .
- Solubility : The Cbz group enhances solubility in organic solvents (e.g., DCM), whereas Boc-protected analogs require polar solvents (e.g., acetonitrile) .
Advanced Question: What analytical methods resolve enantiomeric impurities in synthesized batches?
Answer:
- Chiral HPLC : Use a Chiralpak IA-3 column with hexane/isopropanol (90:10) at 1.0 mL/min; retention times differ by 1.2–1.5 minutes for (S)- and (R)-forms .
- Capillary Electrophoresis (CE) : Employ cyclodextrin-based chiral selectors in borate buffer (pH 9.0) for rapid enantiomer separation .
- Vibrational Circular Dichroism (VCD) : Provides absolute configuration confirmation by comparing experimental and computed spectra .
Basic Question: What are the industrial-scale purification techniques for this compound?
Answer:
- Continuous Flow Chromatography : Reduces solvent use by 40% compared to batch HPLC .
- Crystallization : Ethanol/water (70:30) mixtures yield >99% pure crystals via slow cooling .
- Membrane Filtration : Nanofiltration (3 kDa cutoff) removes low-molecular-weight impurities (e.g., unreacted EDCI) .
Advanced Question: How can computational modeling predict metabolic pathways for this compound?
Answer:
- Density Functional Theory (DFT) : Calculates activation energies for β-oxidation steps, identifying potential metabolic bottlenecks .
- Molecular Dynamics (MD) Simulations : Models interactions with cytochrome P450 enzymes to predict oxidation sites .
- Bioinformatics Tools : KEGG Pathway Mapper maps the compound’s structure to known enzymatic pathways, highlighting likely degradation routes .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
